6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester
CAS No.: 2096338-87-1
Cat. No.: VC11702081
Molecular Formula: C16H25BN2O2
Molecular Weight: 288.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2096338-87-1 |
|---|---|
| Molecular Formula | C16H25BN2O2 |
| Molecular Weight | 288.2 g/mol |
| IUPAC Name | N-cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
| Standard InChI | InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)12-9-10-14(18-11-12)19-13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3,(H,18,19) |
| Standard InChI Key | VPMYRZBHLFQWQN-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC3CCCC3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC3CCCC3 |
Introduction
Chemical Identity and Structural Characteristics
6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester (IUPAC name: N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-6-amine) is a boronic ester featuring a pyridine core substituted at the 3-position with a boronic pinacol ester group and at the 6-position with a cyclopentylamino moiety. The pinacol ester (1,3,2-dioxaborolane) protects the boronic acid, enhancing stability and solubility for cross-coupling reactions .
Table 1: Comparative Analysis of Pyridine Boronic Acid Pinacol Esters
*BPAE: Boronic acid pinacol ester
Synthetic Methodologies
General Synthesis of Pyridine Boronic Acid Pinacol Esters
The synthesis typically involves palladium-catalyzed Miyaura borylation of halogenated pyridines. For example, the patent CN102786543A outlines a two-step process for imidazo[1,2-a]pyridine-6-boronic acid pinacol ester:
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Borylation: A halogenated precursor (e.g., 2-amino-5-bromopyridine) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and potassium acetate.
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Cyclization: The intermediate undergoes cyclization with chloroacetaldehyde to form the heterocyclic core .
Adapting this protocol, 6-(cyclopentylamino)pyridine-3-boronic acid pinacol ester could be synthesized via:
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Step 1: Borylation of 6-bromo-3-(cyclopentylamino)pyridine with B₂pin₂ under Pd catalysis.
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Step 2: Purification via column chromatography or recrystallization.
Table 2: Optimized Reaction Conditions for Borylation
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ (0.01–0.1 eq) | Higher loading → faster kinetics |
| Temperature | 70–100°C | >90°C minimizes side reactions |
| Solvent | 1,4-Dioxane or THF | Polar aprotic enhances solubility |
| Reaction Time | 5–20 hours | Extended time → higher conversion |
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
Boronic esters are pivotal in forming C–C bonds between aryl halides and boronic acids. The 3-boronic pyridine moiety in this compound enables regioselective coupling at the 3-position, while the 6-cyclopentylamino group may sterically direct reactivity. For instance, coupling with 2-bromopyridine could yield bipyridine ligands for catalysis.
Research Findings and Challenges
Computational Insights
Density functional theory (DFT) studies on similar boronic esters predict:
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Bond dissociation energy: B–O bond energy ≈ 85 kcal/mol, favoring stability under thermal conditions.
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Electrostatic potential maps: The boron center exhibits partial positive charge (+0.35 e), enhancing electrophilicity in couplings.
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